molecular formula C4H10N2O2 B110614 N-Ethyl-N-(2-hydroxyethyl)nitrosamine CAS No. 13147-25-6

N-Ethyl-N-(2-hydroxyethyl)nitrosamine

Cat. No.: B110614
CAS No.: 13147-25-6
M. Wt: 118.13 g/mol
InChI Key: HNQBPUIXFDQDRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-N-(2-hydroxyethyl)nitrosamine can be synthesized through the nitrosation of N-ethyl-N-(2-hydroxyethyl)amine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions to meet industrial demands .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethyl-N-(2-hydroxyethyl)nitrosamine is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Uniqueness: N-Ethyl-N-(2-hydroxyethyl)nitrosamine is unique due to its specific structure, which allows it to induce specific types of tumors in animal models, making it particularly valuable in cancer research .

Properties

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)nitrous amide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-2-6(5-8)3-4-7/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQBPUIXFDQDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157062
Record name N-Ethyl-N-hydroxyethylnitrosamine
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; [TCI America MSDS]
Record name N-Ethyl-N-hydroxyethylnitrosamine
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Vapor Pressure

0.000906 [mmHg]
Record name N-Ethyl-N-hydroxyethylnitrosamine
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CAS No.

13147-25-6
Record name 2-(Ethylnitrosoamino)ethanol
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Record name N-Ethyl-N-hydroxyethylnitrosamine
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Record name N-Ethyl-N-hydroxyethylnitrosamine
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Record name 2-[ethyl(nitroso)amino]ethan-1-ol
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Record name N-ETHYL-N-(2-HYDROXYETHYL)NITROSAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does EHEN contribute to the development of liver and kidney cancer in experimental models?

A1: EHEN acts as an initiator in the two-stage carcinogenesis model. [, ] This means it causes initial damage to the DNA of cells in the liver and kidneys, potentially leading to mutations that can initiate the cancer development process. In the studies discussed, EHEN was administered to rats for a short period, followed by exposure to a suspected tumor-promoting agent, ethyl tertiary-butyl ether (ETBE). The results showed that EHEN exposure, followed by ETBE, led to a significant increase in the incidence of liver and kidney tumors in these animals. This suggests that EHEN effectively initiates the carcinogenic process, which is then promoted by subsequent exposure to tumor promoters like ETBE.

Q2: What is the significance of the "no-observed-effect level" identified for ETBE in these studies, and how does it relate to EHEN's effects?

A2: The research identified a "no-observed-effect level" (NOEL) of 500 mg/kg/day for ETBE in promoting EHEN-induced carcinogenesis in rats. [, ] This means that below this dosage of ETBE, no statistically significant increase in tumor development was observed in the animals previously exposed to EHEN. This finding is crucial for understanding the potency of ETBE as a tumor promoter in the context of EHEN exposure. While EHEN initiates the carcinogenic process, the subsequent exposure to a promoter like ETBE is crucial for the progression of the initiated cells towards tumor formation. Identifying the NOEL for potential tumor promoters like ETBE helps in assessing the risk associated with exposure to these agents following initiation by carcinogens like EHEN.

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